Cas no 2016569-25-6 (2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride)

2-(4-Bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride is a versatile intermediate in organic synthesis, particularly valued for its reactive sulfonyl chloride group and halogenated aromatic moiety. The compound’s structure enables efficient derivatization, making it useful in the preparation of sulfonamides, sulfonate esters, and other functionalized derivatives. Its bromo and chloro substituents enhance reactivity in cross-coupling reactions, while the ethoxy linker provides flexibility for further modifications. This reagent is well-suited for pharmaceutical and agrochemical research, where precise functionalization is critical. High purity and stability under controlled conditions ensure reliable performance in synthetic applications. Careful handling is advised due to its moisture-sensitive nature.
2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride structure
2016569-25-6 structure
Product name:2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride
CAS No:2016569-25-6
MF:C8H7BrCl2O3S
MW:334.014378786087
CID:5906998
PubChem ID:165500132

2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride
    • 2016569-25-6
    • EN300-1145159
    • Inchi: 1S/C8H7BrCl2O3S/c9-7-2-1-6(5-8(7)10)14-3-4-15(11,12)13/h1-2,5H,3-4H2
    • InChI Key: KYUIDKOVECOYGH-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1Cl)OCCS(=O)(=O)Cl

Computed Properties

  • Exact Mass: 331.86763g/mol
  • Monoisotopic Mass: 331.86763g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 291
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 51.8Ų
  • XLogP3: 3.4

2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1145159-5g
2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride
2016569-25-6 95%
5g
$1614.0 2023-10-25
Enamine
EN300-1145159-1.0g
2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride
2016569-25-6
1g
$0.0 2023-06-09
Enamine
EN300-1145159-0.1g
2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride
2016569-25-6 95%
0.1g
$490.0 2023-10-25
Enamine
EN300-1145159-1g
2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride
2016569-25-6 95%
1g
$557.0 2023-10-25
Enamine
EN300-1145159-0.5g
2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride
2016569-25-6 95%
0.5g
$535.0 2023-10-25
Enamine
EN300-1145159-0.25g
2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride
2016569-25-6 95%
0.25g
$513.0 2023-10-25
Enamine
EN300-1145159-0.05g
2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride
2016569-25-6 95%
0.05g
$468.0 2023-10-25
Enamine
EN300-1145159-2.5g
2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride
2016569-25-6 95%
2.5g
$1089.0 2023-10-25
Enamine
EN300-1145159-10g
2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride
2016569-25-6 95%
10g
$2393.0 2023-10-25

Additional information on 2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride

2-(4-Bromo-3-Chlorophenoxy)Ethane-1-Sulfonyl Chloride (CAS No. 2016569-25-6)

The compound 2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride, identified by the CAS registry number 2016569-25-6, is a highly specialized organosulfur compound with significant applications in modern organic synthesis. This compound is characterized by its unique structure, which combines a sulfonyl chloride group with a substituted phenoxy moiety. The presence of bromine and chlorine substituents on the aromatic ring further enhances its reactivity and versatility in various chemical reactions.

Recent advancements in synthetic chemistry have highlighted the importance of sulfonyl chlorides as key intermediates in the construction of bioactive molecules. The compound 2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride has been extensively studied for its role in forming stable sulfonamides and sulfonate esters, which are critical components in pharmaceuticals, agrochemicals, and advanced materials. Its ability to undergo nucleophilic substitution reactions under mild conditions makes it an invaluable reagent in the synthesis of complex structures.

In terms of physical properties, this compound exhibits a high melting point due to the strong intermolecular forces arising from the sulfonyl group and the electron-withdrawing substituents on the aromatic ring. The compound is also highly soluble in common organic solvents such as dichloromethane and THF, facilitating its use in solution-phase reactions. Its stability under standard storage conditions further enhances its utility in large-scale chemical processes.

The synthesis of 2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride typically involves a multi-step process starting from the corresponding phenoxy alcohol. The conversion to the sulfonyl chloride is achieved through a two-step procedure involving sulfonation followed by chlorination, often using thionyl chloride as a reagent. This method ensures high purity and yield, making it suitable for industrial applications.

Recent research has focused on optimizing the reaction conditions for synthesizing this compound to minimize environmental impact and improve efficiency. For instance, catalytic systems utilizing transition metals have been explored to facilitate selective substitution reactions without generating harmful byproducts. These advancements underscore the commitment of chemists to developing sustainable methods for producing high-value chemical intermediates.

In terms of applications, this compound has found extensive use in the pharmaceutical industry as an intermediate for synthesizing bioactive sulfonamides. Its ability to form stable bonds with nitrogen-containing nucleophiles makes it ideal for constructing drug candidates with specific pharmacokinetic profiles. Additionally, it has been employed in agrochemicals to develop novel herbicides and fungicides with enhanced efficacy and reduced environmental toxicity.

The electronic properties of 2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride, particularly its electron-deficient aromatic ring, make it an excellent substrate for various cross-coupling reactions. Recent studies have demonstrated its compatibility with palladium-catalyzed coupling reactions, enabling the formation of biaryl structures with high precision. This capability has opened new avenues for synthesizing complex natural product analogs and materials for optoelectronic devices.

In conclusion, the compound 2-(4-bromo-3-chlorophenoxy)ethane-1-sulfonyl chloride (CAS No. 2016569-25-6) stands as a testament to the ingenuity of modern synthetic chemistry. Its unique structure, combined with its reactivity and versatility, positions it as a critical intermediate in numerous industrial and academic applications. As research continues to uncover new methods for its synthesis and utilization, this compound will undoubtedly remain at the forefront of chemical innovation.

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